(S)-3-METHYL-1-((4-(TRIFLUOROMETHYL)PHENYL)SULFONYL)PIPERAZINE (S)-3-METHYL-1-((4-(TRIFLUOROMETHYL)PHENYL)SULFONYL)PIPERAZINE
Brand Name: Vulcanchem
CAS No.:
VCID: VC13532716
InChI: InChI=1S/C12H15F3N2O2S/c1-9-8-17(7-6-16-9)20(18,19)11-4-2-10(3-5-11)12(13,14)15/h2-5,9,16H,6-8H2,1H3/t9-/m0/s1
SMILES: CC1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
Molecular Formula: C12H15F3N2O2S
Molecular Weight: 308.32 g/mol

(S)-3-METHYL-1-((4-(TRIFLUOROMETHYL)PHENYL)SULFONYL)PIPERAZINE

CAS No.:

Cat. No.: VC13532716

Molecular Formula: C12H15F3N2O2S

Molecular Weight: 308.32 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-METHYL-1-((4-(TRIFLUOROMETHYL)PHENYL)SULFONYL)PIPERAZINE -

Specification

Molecular Formula C12H15F3N2O2S
Molecular Weight 308.32 g/mol
IUPAC Name (3S)-3-methyl-1-[4-(trifluoromethyl)phenyl]sulfonylpiperazine
Standard InChI InChI=1S/C12H15F3N2O2S/c1-9-8-17(7-6-16-9)20(18,19)11-4-2-10(3-5-11)12(13,14)15/h2-5,9,16H,6-8H2,1H3/t9-/m0/s1
Standard InChI Key YXRANDHKVRJEIY-VIFPVBQESA-N
Isomeric SMILES C[C@H]1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
SMILES CC1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
Canonical SMILES CC1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F

Introduction

Chemical Identity and Structural Features

The molecular formula of (S)-3-Methyl-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperazine is C₁₂H₁₅F₃N₂O₂S, with a molecular weight of 308.32 g/mol . The compound’s structure integrates a piperazine core modified with a sulfonyl group linked to a 4-(trifluoromethyl)phenyl moiety. The stereochemistry at the 3-position of the piperazine ring is specified as (S), which influences its binding affinity and pharmacokinetic properties .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1204535-11-4
Molecular FormulaC₁₂H₁₅F₃N₂O₂S
Molecular Weight308.32 g/mol
Boiling PointNot reported-
Melting PointNot reported-
SolubilityLikely soluble in DMSO, DMF

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfonyl group contributes to hydrogen bonding with biological targets .

Synthesis and Stereochemical Considerations

Spectral Characterization

Key spectral data for sulfonyl piperazines include:

  • ¹H NMR: Peaks for aromatic protons (δ 7.5–8.0 ppm), piperazine methyl groups (δ 2.8–3.5 ppm), and sulfonyl-linked protons .

  • LC-MS: Molecular ion peaks matching the exact mass (e.g., m/z 308.1 for [M+H]⁺) .

Biomedical Applications and Mechanism of Action

Antibacterial Activity

Sulfonyl piperazines are explored as inhibitors of LpxH, a UDP-2,3-diacylglucosamine pyrophosphatase essential for lipid A biosynthesis in Gram-negative bacteria. Compound JH-LPH-33, a structural analog, showed potent activity against Klebsiella pneumoniae (MIC: 2 µg/mL) by binding to LpxH’s acyl chain chamber . The trifluoromethyl group in (S)-3-Methyl-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperazine may similarly enhance target engagement through hydrophobic interactions .

Table 2: Comparative Bioactivity of Sulfonyl Piperazines

CompoundTargetIC₅₀/EC₅₀Source
JH-LPH-33LpxH0.8 µM
6-(4-Chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidineCOX-212 µM

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